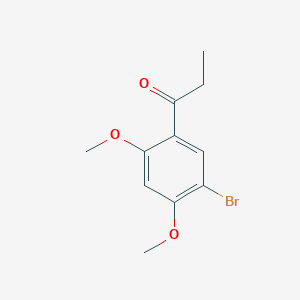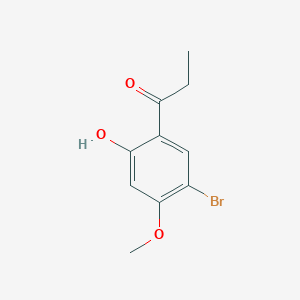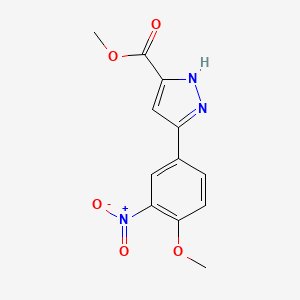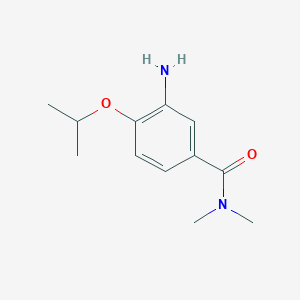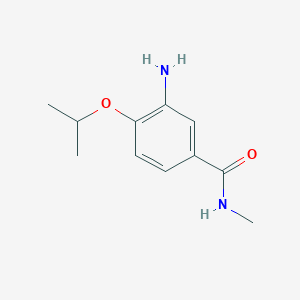
3-amino-4-isopropoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-isopropoxy-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, an isopropoxy group, and a methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-isopropoxy-N-methylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-isopropoxybenzoic acid.
Amidation: The carboxylic acid group of 4-isopropoxybenzoic acid is converted to an amide using N-methylamine under dehydrating conditions, often employing reagents like thionyl chloride or carbodiimides.
Nitration and Reduction: The aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the isopropoxy group. The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for nitration and reduction steps to ensure consistent product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-isopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the activating effects of the amino and isopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Conversion to 3-nitro-4-isopropoxy-N-methylbenzamide.
Reduction: Reversion to the original amino compound.
Substitution: Formation of halogenated or sulfonated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-amino-4-isopropoxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds due to its functional groups that can be further modified.
Material Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Studies: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-amino-4-isopropoxy-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the isopropoxy and methylbenzamide moieties can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-methoxy-N-methylbenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
3-amino-4-ethoxy-N-methylbenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-amino-4-isopropoxybenzamide: Lacks the N-methyl group, affecting its chemical properties and reactivity.
Uniqueness
3-amino-4-isopropoxy-N-methylbenzamide is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Propiedades
IUPAC Name |
3-amino-N-methyl-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)15-10-5-4-8(6-9(10)12)11(14)13-3/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNIMGLZSFUBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
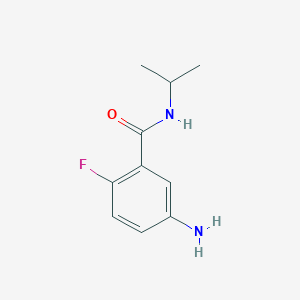
![ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825204.png)
![1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7825212.png)
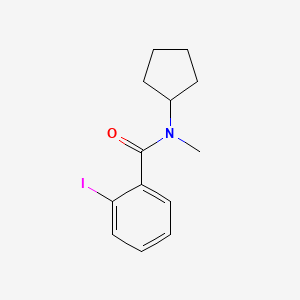
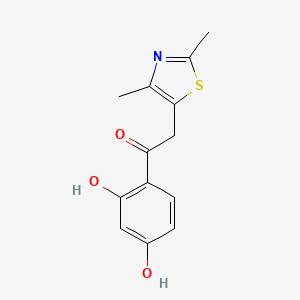
![N-{[(5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-phenylalanine](/img/structure/B7825301.png)
![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-methionine](/img/structure/B7825302.png)
![N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine](/img/structure/B7825304.png)
![2-[3-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825230.png)
![2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825239.png)
